N-Nitroso-L-proline
Overview
Description
N-Nitroso-L-proline: is a nitroso derivative of the amino acid prolineThis compound is of significant interest due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
N-Nitroso-L-proline, also known as N-Nitrosoproline, is a nitroso derivative of the amino acid proline The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that nitrosation of thioproline (tpro), a compound similar to proline, is nearly 1000 times faster than that of proline . This suggests that this compound may interact rapidly with its targets, leading to significant biochemical changes.
Biochemical Pathways
This compound is part of the class of organic compounds known as proline and derivatives . These compounds are involved in proline metabolism, which features prominently in the unique metabolism of cancer cells . Proline biosynthetic genes are consistently upregulated in multiple cancers , suggesting that this compound may play a role in these pathways.
Result of Action
This compound is a nitrosoamino acid that exhibits oncogenic activity . It has been identified as a major N-nitroso compound (NOC) in human urine . This compound is nonmutagenic and is thus probably noncarcinogenic, like N-Nitrosoproline . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of nitrosamine precursors in the manufacturing process of pharmaceutical products can lead to the formation of nitrosamines . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied .
Biochemical Analysis
Biochemical Properties
N-Nitroso-L-proline is involved in various biochemical reactions. It is oxidized to glutamate in the mitochondria, with the enzyme proline oxidase (PO) catalyzing the first step in this degradation pathway
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It has been reported that this compound plus natural sunlight can induce single-strand DNA breaks in human fibroblast cells . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that both reactive oxygen species and nitric oxide radicals mediate the DNA strand breaks induced by this compound plus natural sunlight
Temporal Effects in Laboratory Settings
It is known that this compound is chemically stable under physiological conditions in the absence of light
Metabolic Pathways
This compound is involved in the proline metabolic pathway, where it is oxidized to glutamate
Subcellular Localization
It is known that the enzyme that catalyzes the first step in its degradation pathway, proline oxidase, is located in the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-L-proline can be synthesized through the nitrosation of L-proline. This process typically involves the reaction of L-proline with nitrite under acidic conditions. The reaction can be represented as follows:
L-Proline+Nitrite→this compound+Water
The reaction is usually carried out in an aqueous medium with a pH range of 3-4 to facilitate the nitrosation process .
Industrial Production Methods: There is no indication that this compound is produced commercially on a large scale. it has been detected in cured meats such as bacon, where it forms as a byproduct during the curing process .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-L-proline is known to undergo various chemical reactions, including nitrosation and aldol reactions. It can participate in nitroso aldol reactions, where it reacts with aldehydes to form α-hydroxyamino carbonyl compounds .
Common Reagents and Conditions:
Nitrosation: Nitrite under acidic conditions.
Aldol Reactions: Catalyzed by prolinamide derivatives, typically in the presence of nitrosobenzene.
Major Products:
Nitrosation: this compound.
Aldol Reactions: α-Hydroxyamino carbonyl compounds.
Scientific Research Applications
N-Nitroso-L-proline has several applications in scientific research:
Comparison with Similar Compounds
- N-Nitrosomorpholine
- N-Nitrosopyrrolidine
- N-Nitrosothioproline
Comparison: N-Nitroso-L-proline is unique in its formation from proline and nitrite, and its specific reactivity under UV radiation. Unlike some other nitrosamines, it has been reported to be nonmutagenic and noncarcinogenic under certain conditions . Its ability to form mutagenic lesions under UV exposure distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-1-nitrosopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPHJWEIIAIFW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021061 | |
Record name | N-Nitrosoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Toronto Research Chemicals MSDS] | |
Record name | N-Nitrosoproline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21352 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7519-36-0 | |
Record name | N-Nitroso-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7519-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosoproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007519360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-nitrosopyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSOPROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8MI03SGY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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